Cas no 10517-64-3 (Benzonitrile,2-(2-oxo-2-phenylethyl)-)

Benzonitrile,2-(2-oxo-2-phenylethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,2-(2-oxo-2-phenylethyl)-
- 2-(2-Cyanophenyl)acetophenone
- 2-phenacylbenzonitrile
- 1-(2-Cyanophenyl)-1-phenyl-1-ethanone
- 2-(1,1-DIFLUOROETHYL)NAPHTHALENE
- 2-(2-cyanophenyl)-1-phenylethanone
- 2-(2-oxo-2-phenylethyl)benzonitrile
- 2-(Benzoylmethyl)-benzonitrile
- 2-<2-Oxo-2-phenyl-ethyl>-benzoenitril
-
- MDL: MFCD00029561
- インチ: InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2
- InChIKey: SBWAMTWLDTZJDO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N
計算された属性
- せいみつぶんしりょう: 221.08400
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 40.86000
- LogP: 2.98368
Benzonitrile,2-(2-oxo-2-phenylethyl)- セキュリティ情報
Benzonitrile,2-(2-oxo-2-phenylethyl)- 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Benzonitrile,2-(2-oxo-2-phenylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB363808-5 g |
2-(2-Cyanophenyl)acetophenone, 97%; . |
10517-64-3 | 97% | 5 g |
€2,356.60 | 2023-07-19 | |
abcr | AB363808-2g |
2-(2-Cyanophenyl)acetophenone, 97%; . |
10517-64-3 | 97% | 2g |
€1140.10 | 2025-02-20 | |
Fluorochem | 203761-2g |
2-(2-Cyanophenyl)acetophenone |
10517-64-3 | 97% | 2g |
£672.00 | 2022-03-01 | |
Fluorochem | 203761-5g |
2-(2-Cyanophenyl)acetophenone |
10517-64-3 | 97% | 5g |
£1447.00 | 2022-03-01 | |
A2B Chem LLC | AD46398-2g |
2-(2-Oxo-2-phenylethyl)benzonitrile |
10517-64-3 | 97% | 2g |
$790.00 | 2024-04-20 | |
Ambeed | A312551-1g |
2-(2-Oxo-2-phenylethyl)benzonitrile |
10517-64-3 | 97% | 1g |
$314.0 | 2024-04-26 | |
abcr | AB363808-1 g |
2-(2-Cyanophenyl)acetophenone, 97%; . |
10517-64-3 | 97% | 1 g |
€748.70 | 2023-07-19 | |
Fluorochem | 203761-1g |
2-(2-Cyanophenyl)acetophenone |
10517-64-3 | 97% | 1g |
£424.00 | 2022-03-01 | |
abcr | AB363808-2 g |
2-(2-Cyanophenyl)acetophenone, 97%; . |
10517-64-3 | 97% | 2 g |
€1,140.10 | 2023-07-19 | |
A2B Chem LLC | AD46398-1g |
2-(2-Oxo-2-phenylethyl)benzonitrile |
10517-64-3 | 97% | 1g |
$516.00 | 2024-04-20 |
Benzonitrile,2-(2-oxo-2-phenylethyl)- 関連文献
-
Himanshi Sharma,Manoj Kumar,Aaftaab Sethi,Poonam,Brijesh Rathi Green Chem. 2023 25 167
-
Kun Hu,Linjun Qi,Shuling Yu,Tianxing Cheng,Xiaodong Wang,Zhaojun Li,Yuanzhi Xia,Jiuxi Chen,Huayue Wu Green Chem. 2017 19 1740
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Benzonitrile,2-(2-oxo-2-phenylethyl)-に関する追加情報
Benzonitrile,2-(2-oxo-2-phenylethyl)- and Its Significance in Modern Chemical Research
Benzonitrile,2-(2-oxo-2-phenylethyl)-, with the CAS number 10517-64-3, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the synthesis of various bioactive molecules. The unique combination of a benzonitrile moiety and an acetoacetophenone derivative suggests a versatile reactivity that makes it a valuable intermediate in the development of novel therapeutic agents.
The structural composition of Benzonitrile,2-(2-oxo-2-phenylethyl)- involves a benzene ring substituted with a nitrile group and an ethyl group attached to an acetoacetone moiety. This configuration imparts distinct chemical properties that are exploited in synthetic chemistry. The nitrile group is known for its ability to participate in various transformations, including nucleophilic addition reactions, while the acetoacetone part can undergo condensation reactions, leading to the formation of β-keto esters or other functionalized derivatives. Such reactivities make this compound a cornerstone in the synthesis of complex molecules.
In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of heterocyclic compounds. Benzonitrile,2-(2-oxo-2-phenylethyl)- has been explored as a key intermediate in the synthesis of pyridine derivatives, which are prevalent in many pharmacologically active compounds. For instance, studies have demonstrated its utility in constructing pyridine rings through cyclization reactions with appropriate nucleophiles. These pyridine-based scaffolds are integral to numerous drugs used in treating conditions such as cancer, inflammation, and neurological disorders.
The pharmaceutical industry has shown particular interest in leveraging the reactivity of Benzonitrile,2-(2-oxo-2-phenylethyl)- to develop inhibitors targeting specific enzymatic pathways. One notable area of research involves the synthesis of protease inhibitors, which are crucial in managing diseases like HIV and hepatitis C. The benzonitrile moiety can be modified to enhance binding affinity to target enzymes, while the acetoacetone derivative provides a handle for further derivatization into more complex structures. This dual functionality has led to the development of several lead compounds that are currently undergoing preclinical evaluation.
Advances in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of Benzonitrile,2-(2-oxo-2-phenylethyl)-. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for designing molecules with enhanced potency and selectivity. Furthermore, computational approaches have been used to predict novel derivatives of this compound that may exhibit improved pharmacokinetic profiles.
The synthesis of Benzonitrile,2-(2-oxo-2-phenylethyl)- itself is an intriguing challenge that has driven innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences that can be cumbersome and yield poor efficiencies. However, recent developments in catalytic chemistry have provided more streamlined routes to this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently. Such advancements not only improve the accessibility of this compound but also set the stage for exploring its applications in other fields beyond pharmaceuticals.
In conclusion, Benzonitrile,2-(2-oxo-2-phenylethyl)-, identified by its CAS number 10517-64-3, represents a fascinating molecule with broad utility in chemical research. Its unique structural features and reactivities make it an indispensable tool for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely that its significance will only grow further. The ongoing exploration of its derivatives and synthetic pathways underscores its importance as a building block for future generations of therapeutic agents.
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